molecular formula C13H8ClF3N2O2S B5786354 N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B5786354
M. Wt: 348.73 g/mol
InChI Key: FVZWIHQXSNKCQW-UHFFFAOYSA-N
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Description

N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a chlorophenyl group

Preparation Methods

The synthesis of N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with furan-2-carboxylic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of their activity. This inhibition can result in the disruption of cellular processes, ultimately leading to the desired therapeutic or pesticidal effects .

Properties

IUPAC Name

N-[[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O2S/c14-7-3-4-9(8(6-7)13(15,16)17)18-12(22)19-11(20)10-2-1-5-21-10/h1-6H,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZWIHQXSNKCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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